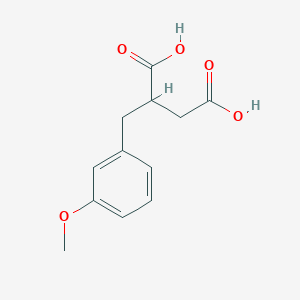

2-(3-Methoxybenzyl)succinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

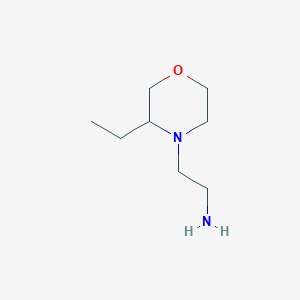

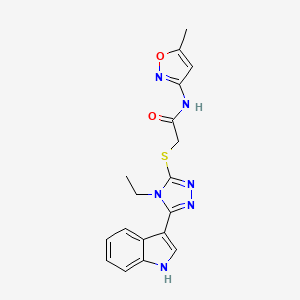

2-(3-Methoxybenzyl)succinic acid is a dicarboxylic acid and a member of benzenes . It is functionally related to succinic acid . The molecular formula of this compound is C12H14O5 . Its average mass is 238.237 Da .

Synthesis Analysis

The synthesis of 2-(3-Methoxybenzyl)succinic acid involves the optical resolution of 2-(3-methoxybenzyl)succinic acid as the salt of (1R,2S)-2-(benzylamino)cyclohexylmethanol . This compound is then converted to the optically active (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid by the intramolecular Friedel-Crafts reaction followed by catalytic hydrogenation .

Molecular Structure Analysis

The molecular structure of 2-(3-Methoxybenzyl)succinic acid consists of a succinic acid carrying a 3-methoxybenzyl group at position 2 . The molecular weight of this compound is 238.24 .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It allows the connection of chemically diverse fragments under mild conditions. The success of SM coupling stems from its functional group tolerance and environmentally benign nature. Organoboron reagents play a crucial role in this process. Specifically, 2-(3-Methoxybenzyl)succinic acid serves as an organoboron reagent, facilitating the formation of carbon–carbon bonds. The rapid transmetalation with palladium(II) complexes enables efficient coupling reactions .

Boronic Acid Derivatives in Medicinal Chemistry

Boronic acids and their derivatives, including 2-(3-Methoxybenzyl)succinic acid, find applications in medicinal chemistry. They serve as key components in drug design and development. Researchers explore their potential as enzyme inhibitors, proteasome inhibitors, and anti-inflammatory agents. The boron atom’s unique properties allow for selective interactions with biological targets .

Membrane-Based Sustainable Production

Through bacterial fermentation, succinic acid can be produced. Researchers have investigated various production methods to enhance sustainability and affordability. Membrane-based approaches offer promising solutions. By evaluating different strategies, scientists aim to optimize succinic acid production for industrial applications .

properties

IUPAC Name |

2-[(3-methoxyphenyl)methyl]butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-17-10-4-2-3-8(6-10)5-9(12(15)16)7-11(13)14/h2-4,6,9H,5,7H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZYGPLENOEZAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2658850.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methyltriazole-4-carboxamide](/img/structure/B2658853.png)

methanone](/img/structure/B2658854.png)

![1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2658855.png)

![N-[6,6-Dimethyl-3-(morpholine-4-carbonyl)-5,7-dihydro-4H-1-benzothiophen-2-yl]prop-2-enamide](/img/structure/B2658867.png)